molecular formula C5H5N5O B1266742 5-Methyltetraazolo(1,5-a)pyrimidin-7-ol CAS No. 6628-20-2

5-Methyltetraazolo(1,5-a)pyrimidin-7-ol

Cat. No. B1266742
CAS RN: 6628-20-2
M. Wt: 151.13 g/mol
InChI Key: DYRVJGSNWSXGLT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Methyltetraazolo(1,5-a)pyrimidin-7-ol derivatives often involves multi-component reactions that allow for the introduction of diverse functional groups, enhancing the compound's bioactivity. For instance, Komykhov et al. (2017) demonstrated the synthesis of (5S,7R)-5-Aryl-7-methyl-4,5,6,7-tetrahydro-[1, 2, 4]triazolo[1,5-a]pyrimidin-7-ols through three-component reactions, highlighting the compound's utility in generating molecules with significant biological activities (Komykhov et al., 2017).

Molecular Structure Analysis

The molecular structure of 5-Methyltetraazolo(1,5-a)pyrimidin-7-ol and its derivatives has been elucidated through various spectroscopic techniques and crystallography. Lahmidi et al. (2019) conducted a comprehensive study involving X-ray diffraction and DFT calculations to determine the crystal structure and spectroscopic characteristics of a novel derivative, shedding light on the compound's geometric and electronic properties (Lahmidi et al., 2019).

Chemical Reactions and Properties

5-Methyltetraazolo(1,5-a)pyrimidin-7-ol participates in various chemical reactions, leading to the formation of compounds with promising biological activities. Massari et al. (2017) developed efficient one-step procedures for synthesizing 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines, demonstrating the compound's versatility in chemical synthesis (Massari et al., 2017).

Scientific Research Applications

Antimicrobial and Antifungal Properties

The compound "(5S,7R)-5-Aryl-7-methyl-4,5,6,7-tetrahydro-[1, 2, 4]triazolo[1,5-a]pyrimidin-7-ols," which is closely related to 5-Methyltetraazolo(1,5-a)pyrimidin-7-ol, has been synthesized through a three-component reaction. This synthesis explored the compound's in vitro antimicrobial and antifungal activities, indicating its potential application in developing new antimicrobial agents Komykhov et al., 2017.

Crystal Structure and Antibacterial Activity

Another study focused on the synthesis, crystal structure, and spectroscopic characterization of a novel derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring, highlighting its antibacterial activity against both Gram-positive and Gram-negative bacteria. This research emphasizes the potential of such compounds in the development of new antibacterial drugs Lahmidi et al., 2019.

Potential Antiasthma Agents

5-Aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, related to 5-Methyltetraazolo(1,5-a)pyrimidin-7-ol, have been identified as mediator release inhibitors and potential antiasthma agents. These compounds were prepared through a series of chemical reactions, highlighting the therapeutic potential of triazolopyrimidine derivatives in asthma treatment Medwid et al., 1990.

Antimycobacterial Compounds

Structural, vibrational, and quantum chemical analyses of novel antimycobacterial compounds, including those based on the pyrimidine structure, have been conducted. These compounds showed significant antimycobacterial activity, suggesting their potential as a new class of antimycobacterial agents Wojciechowski & Płoszaj, 2020.

properties

IUPAC Name

5-methyl-1H-tetrazolo[1,5-a]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5O/c1-3-2-4(11)10-5(6-3)7-8-9-10/h2H,1H3,(H,6,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYRVJGSNWSXGLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=N1)N=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00984816
Record name 5-Methyltetrazolo[1,5-a]pyrimidin-7-ol
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Molecular Weight

151.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

19.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26671310
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-Methyltetraazolo(1,5-a)pyrimidin-7-ol

CAS RN

6628-20-2
Record name 5-Methyltetraazolo(1,5-a)pyrimidin-7-ol
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Record name 5-Methyltetrazolo[1,5-a]pyrimidin-7-ol
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